![molecular formula C16H20N2O2 B1388660 1,3,4,5-Tetrahidro-2H-pirido[4,3-b]indol-2-carboxilato de tert-butilo CAS No. 627869-56-1](/img/structure/B1388660.png)

1,3,4,5-Tetrahidro-2H-pirido[4,3-b]indol-2-carboxilato de tert-butilo

Descripción general

Descripción

“tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” is a chemical compound with the molecular formula C16H20N2O2 . It has been studied for its potential anti-tumor activity .

Synthesis Analysis

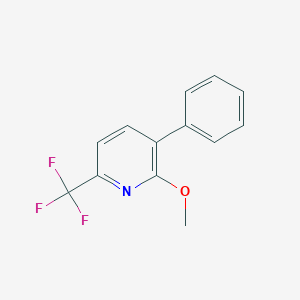

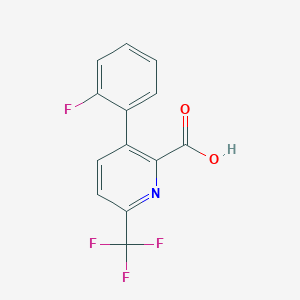

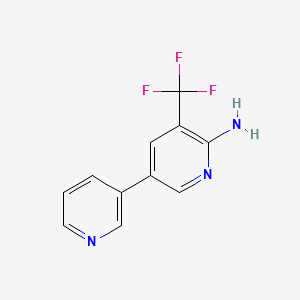

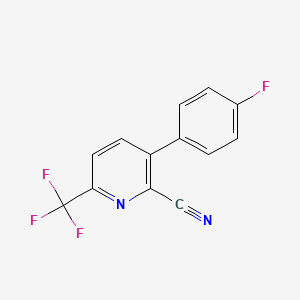

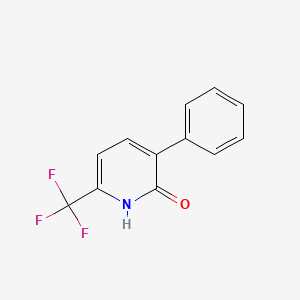

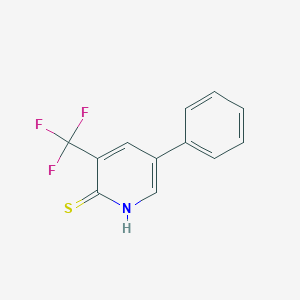

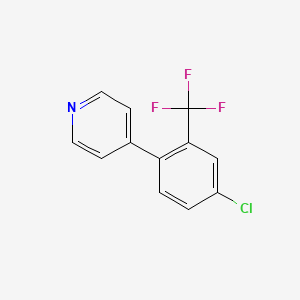

The synthesis of “tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” involves mixing 1,3-dimethylurea with tartaric acid, heating to 110 °C until the solids melt clear, then adding phenylhydrazine and N-tert-butoxycarbonyl-4-piperidone .Molecular Structure Analysis

The molecular structure of “tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” is complex, with multiple rings and functional groups. The compound has been studied using molecular docking and molecular dynamics simulations to evaluate the binding orientations and stabilities between the compound and its receptors .Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” are complex and involve multiple steps. The compound has been used as a reactant in the preparation of various derivatives, which have been evaluated for their antiproliferative activity .Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Este compuesto se ha utilizado en el diseño y síntesis de nuevos agentes anticancerígenos . Se evaluó la actividad antiproliferativa de estos compuestos contra las líneas celulares Hela, A549, HepG2 y MCF-7 utilizando el ensayo MTT in vitro . Todos los compuestos mostraron una actividad antiproliferativa moderada a excelente con valores de IC50 entre 0 μM y 100 μM contra las células cancerosas .

Estudios de Acoplamiento Molecular

Los estudios de acoplamiento molecular han revelado las orientaciones de unión de todos los compuestos sintetizados en el sitio activo de c-Met . Esta información es crucial para comprender la interacción entre el compuesto y su objetivo, lo que puede guiar el diseño de medicamentos más efectivos.

Simulaciones de Dinámica Molecular

Se han realizado simulaciones de dinámica molecular para evaluar las estabilidades de unión entre los compuestos sintetizados y sus receptores . Esto ayuda a predecir el comportamiento del compuesto en un sistema biológico, proporcionando información valiosa para el diseño de fármacos.

Diseño y Síntesis de Nuevos Derivados

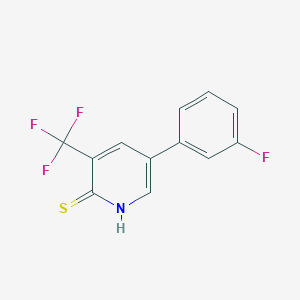

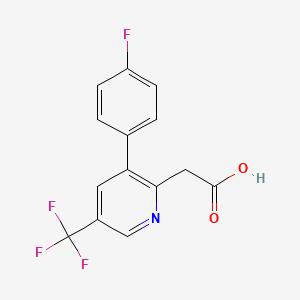

El compuesto se ha utilizado como estructura base para el diseño y síntesis de nuevos derivados . Al introducir un grupo alquilo o aralquilo y un grupo sulfonilo, que se consideran como los farmacóforos de algunos fármacos antitumorales, se sintetizó una serie de nuevos derivados de 2,3,4,5-tetrahidro-1H-pirido[4,3-b]indol .

Estudios de Actividad Biológica

Se estudiaron las actividades biológicas de los compuestos sintetizados . Los resultados sugieren que la introducción de sulfonilo podría aumentar la actividad antiproliferativa del 2,3,4,5-tetrahidro-1H-pirido[4,3-b]indol .

Identificación de Farmacóforos

El compuesto se ha utilizado en la identificación de farmacóforos de algunos fármacos antitumorales . Esta información es crucial en el diseño de nuevos fármacos con mayor eficacia y menores efectos secundarios.

Mecanismo De Acción

Target of Action

The primary target of this compound is the c-Met receptor , a protein that plays a crucial role in cellular processes such as growth, regeneration, and healing .

Mode of Action

The compound interacts with its target, the c-Met receptor, through a process known as molecular docking . This interaction results in changes to the receptor’s activity, which can influence various cellular processes.

Biochemical Pathways

Given its interaction with the c-met receptor, it’s likely that it influences pathways related tocell growth and proliferation .

Pharmacokinetics

Itsantiproliferative activity against various cancer cell lines suggests that it may have good bioavailability .

Result of Action

The compound has demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . This suggests that it may have potential as an anticancer agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. In addition, it is highly soluble in water and other organic solvents, making it easy to work with. However, there are some limitations to the use of tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate in laboratory experiments. For example, it is not very soluble in ethanol, which can make it difficult to work with in certain experiments.

Direcciones Futuras

There are several potential future directions for the use of tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate in scientific research. For example, it could be used in the development of novel therapeutic agents for the treatment of various diseases, such as cancer and cardiovascular disease. In addition, it could be used in the study of enzyme kinetics and drug metabolism, as well as in the development of drug delivery systems. Furthermore, it could be used to study the effects of environmental toxins on human health, as well as to develop new methods for drug delivery. Finally, it could be used to study cell signaling pathways and to develop novel therapeutic agents.

Propiedades

IUPAC Name |

tert-butyl 1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-14-12(10-18)11-6-4-5-7-13(11)17-14/h4-7,17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSYQOMXQWNBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.